molecular formula C35H45N7O5S B12747014 Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide CAS No. 89444-58-6

Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide

Cat. No.: B12747014
CAS No.: 89444-58-6
M. Wt: 675.8 g/mol
InChI Key: HCZKUXOQVBIUFZ-BJNPORTCSA-N
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Description

Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is a complex oligopeptide composed of five amino acids: phenylalanine, proline, proline, tryptophan, and methionine. This compound has been studied for its potential biological activities and applications in various fields, including neuroprotection and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .

Mechanism of Action

Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide exerts its effects primarily through the inhibition of prolyl endopeptidase. This enzyme cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, the peptide can modulate the levels of neuropeptides and other biologically active peptides, thereby affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is unique due to its specific sequence and the presence of methionine, which can undergo oxidation reactions. Its ability to inhibit prolyl endopeptidase and its potential neuroprotective effects distinguish it from other similar peptides .

Properties

CAS No.

89444-58-6

Molecular Formula

C35H45N7O5S

Molecular Weight

675.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H45N7O5S/c1-48-18-15-27(31(37)43)39-32(44)28(20-23-21-38-26-12-6-5-11-24(23)26)40-33(45)29-13-7-16-41(29)35(47)30-14-8-17-42(30)34(46)25(36)19-22-9-3-2-4-10-22/h2-6,9-12,21,25,27-30,38H,7-8,13-20,36H2,1H3,(H2,37,43)(H,39,44)(H,40,45)/t25-,27-,28-,29-,30-/m0/s1

InChI Key

HCZKUXOQVBIUFZ-BJNPORTCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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